An In-Depth Technical Guide to the Synthesis and Characterization of Ornidazole-13C2,15N2
An In-Depth Technical Guide to the Synthesis and Characterization of Ornidazole-13C2,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ornidazole-13C2,15N2, an isotopically labeled version of the antimicrobial agent Ornidazole. This labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of Ornidazole-13C2,15N2
The synthesis of Ornidazole-13C2,15N2 follows the established route for unlabeled Ornidazole, utilizing an isotopically labeled precursor, 2-methyl-5-nitroimidazole-13C2,15N2. The core reaction involves the alkylation of the labeled nitroimidazole with epichlorohydrin (B41342).
Proposed Synthetic Pathway
The synthesis is a two-step process starting from a labeled 2-methylimidazole (B133640) precursor, which is first nitrated and then alkylated.
Caption: Synthetic pathway for Ornidazole-13C2,15N2.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of unlabeled Ornidazole. Researchers should exercise appropriate safety precautions when handling all chemicals.
Materials:
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2-Methyl-5-nitroimidazole-13C2,15N2
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Epichlorohydrin
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Ethyl acetate
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Catalyst (e.g., a suitable Lewis acid or phase transfer catalyst)
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1 M Hydrochloric acid
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1.25 M Sodium hydroxide (B78521) solution
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Anhydrous sodium sulfate
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Ethanol
Procedure:
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Reaction Setup: In a reaction flask, combine 2-methyl-5-nitroimidazole-13C2,15N2, ethyl acetate, and the catalyst. Stir the mixture until homogenous.
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Addition of Epichlorohydrin: Slowly add epichlorohydrin to the reaction mixture. Maintain the reaction temperature between 25-30°C.
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Reaction: Stir the mixture for approximately 6 hours at 25-30°C.
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Work-up:
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Add water to the reaction mixture and adjust the pH to approximately 4.0 with 1 M hydrochloric acid.
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Separate the organic and aqueous phases.
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Adjust the pH of the aqueous phase to approximately 8.0 with 1.25 M sodium hydroxide solution to precipitate the product.
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Wash the organic phase with water, separate the layers, and dry the organic phase over anhydrous sodium sulfate.
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Purification:
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Filter the dried organic phase and concentrate the solvent under reduced pressure.
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Recrystallize the crude product from ethanol.
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Dry the purified Ornidazole-13C2,15N2 product.
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Quantitative Data for Synthesis
The following table summarizes the expected quantitative data based on the synthesis of unlabeled Ornidazole.
| Parameter | Value |
| Yield | 85-90% |
| Purity (HPLC) | >99.5% |
| Molecular Formula | C₅¹³C₂H₁₀ClN¹⁵N₂O₃ |
| Molecular Weight | ~223.63 g/mol |
Characterization of Ornidazole-13C2,15N2
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized Ornidazole-13C2,15N2.
Caption: Characterization workflow for Ornidazole-13C2,15N2.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Ornidazole-13C2,15N2 and to elucidate its fragmentation pattern. The presence of the isotopic labels will result in a predictable mass shift compared to the unlabeled compound.
Experimental Protocol (LC-MS/MS):
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Chromatography: Separation is typically achieved on a C18 column.
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Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).
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Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
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Detection: Multiple reaction monitoring (MRM) can be used for sensitive and specific detection.
Expected Quantitative Data:
| Parameter | Expected Value |
| [M+H]⁺ of Unlabeled Ornidazole | m/z 220.05 |
| [M+H]⁺ of Ornidazole-13C2,15N2 | m/z 224.05 (approximate) |
| Key Fragment Ions | Shifts corresponding to the labeled imidazole (B134444) ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise location of the isotopic labels and for overall structural verification. Both ¹H and ¹³C NMR spectra are acquired.
Experimental Protocol:
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Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Experiments: ¹H NMR, ¹³C NMR, and potentially ¹⁵N NMR.
Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆:
The chemical shifts for the labeled compound are expected to be very similar to those of unlabeled Ornidazole. The ¹³C signals for the labeled carbon atoms in the imidazole ring will exhibit coupling to ¹⁵N.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| H-4' | ~7.9-8.1 | s | Imidazole ring proton |
| -CH(OH)- | ~5.0-5.2 | t | Hydroxypropyl chain |
| -CH₂-N | ~4.2-4.4 | m | Hydroxypropyl chain attached to imidazole |
| -CH₂-Cl | ~3.6-3.8 | m | Hydroxypropyl chain |
| -CH₃ | ~2.4-2.5 | s | Methyl group on imidazole ring |
| -OH | ~5.4-5.6 | d | Hydroxyl proton |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C-5' | ~151-153 | Nitro-substituted imidazole carbon (labeled) |
| C-2' | ~145-147 | Methyl-substituted imidazole carbon (labeled) |
| C-4' | ~133-135 | Imidazole ring carbon |
| -CH(OH)- | ~68-70 | Hydroxypropyl chain |
| -CH₂-N | ~48-50 | Hydroxypropyl chain attached to imidazole |
| -CH₂-Cl | ~46-48 | Hydroxypropyl chain |
| -CH₃ | ~13-15 | Methyl group on imidazole ring |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the synthesized Ornidazole-13C2,15N2.
Experimental Protocol:
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Column: C18 stationary phase.
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Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at the λmax of Ornidazole (around 310-320 nm).
Expected Quantitative Data:
| Parameter | Expected Value |
| Purity | >99.5% |
| Retention Time | Similar to unlabeled Ornidazole under identical conditions |
This technical guide provides a foundational understanding of the synthesis and characterization of Ornidazole-13C2,15N2. The detailed protocols and expected data will be invaluable for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
